![molecular formula C26H21N3O B3835468 N-[4-(benzyloxy)benzylidene]-4-(phenyldiazenyl)aniline](/img/structure/B3835468.png)
N-[4-(benzyloxy)benzylidene]-4-(phenyldiazenyl)aniline
Overview
Description
N-[4-(benzyloxy)benzylidene]-4-(phenyldiazenyl)aniline, commonly known as BBA, is a diazo compound that is widely used in scientific research. BBA belongs to the family of azo dyes and is known for its unique properties that make it an excellent tool for studying various biological processes.
Mechanism of Action
BBA works by binding to proteins and nucleic acids, causing a change in their conformation and function. It is known to interact with various proteins such as albumin, transferrin, and beta-lactoglobulin. BBA is also known to bind to DNA and RNA, causing a change in their structure and function. The mechanism of action of BBA is still under investigation, and more research is needed to fully understand its mode of action.
Biochemical and physiological effects:
BBA has been shown to have various biochemical and physiological effects. It is known to induce apoptosis in cancer cells by generating ROS and causing oxidative stress. BBA has also been shown to inhibit the growth of bacteria and fungi and to have anti-inflammatory properties. In addition, BBA has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
BBA has several advantages for lab experiments, such as its ability to bind to proteins and nucleic acids, its fluorescent properties, and its ability to generate ROS. However, BBA has some limitations, such as its low solubility in water and its potential toxicity. Therefore, it is important to use BBA in a controlled and safe manner and to follow the appropriate safety guidelines.
Future Directions
There are several future directions for the use of BBA in scientific research. One potential area of research is the development of BBA-based fluorescent probes for detecting ROS in living cells. Another potential area of research is the use of BBA as a photosensitizer for PDT in cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of BBA and its potential applications in various biological processes.
Conclusion:
In conclusion, BBA is a unique compound that has several scientific research applications. Its ability to bind to proteins and nucleic acids, its fluorescent properties, and its ability to generate ROS make it an excellent tool for studying various biological processes. However, it is important to use BBA in a controlled and safe manner and to follow the appropriate safety guidelines. Future research on BBA may lead to the development of new diagnostic and therapeutic tools for various diseases.
Scientific Research Applications
BBA is widely used in scientific research as a tool for studying various biological processes. It is known for its ability to bind to proteins and nucleic acids, making it an excellent tool for studying protein-protein and protein-DNA interactions. BBA is also used as a fluorescent probe for detecting reactive oxygen species (ROS) and as a photosensitizer for photodynamic therapy (PDT).
properties
IUPAC Name |
N-(4-phenyldiazenylphenyl)-1-(4-phenylmethoxyphenyl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O/c1-3-7-22(8-4-1)20-30-26-17-11-21(12-18-26)19-27-23-13-15-25(16-14-23)29-28-24-9-5-2-6-10-24/h1-19H,20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWNSDBXXCTHBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001040506 | |
Record name | Benzenamine, 4-(2-phenyldiazenyl)-N-[[4-(phenylmethoxy)phenyl]methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001040506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(benzyloxy)benzylidene]-4-(phenyldiazenyl)aniline | |
CAS RN |
306324-83-4 | |
Record name | Benzenamine, 4-(2-phenyldiazenyl)-N-[[4-(phenylmethoxy)phenyl]methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001040506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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